REACTION_CXSMILES
|
[NH:1]1[CH2:14][CH2:13][CH2:12][NH:11][CH2:10][CH2:9][NH:8][CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.C([O-])([O-])=O.[Na+].[Na+].I[CH2:22][CH2:23][CH2:24][Si:25]([O:32][CH2:33][CH3:34])([O:29][CH2:30][CH3:31])[O:26][CH2:27][CH3:28]>C(#N)C>[CH2:30]([O:29][Si:25]([O:32][CH2:33][CH3:34])([O:26][CH2:27][CH3:28])[CH2:24][CH2:23][CH2:22][N:1]1[CH2:14][CH2:13][CH2:12][NH:11][CH2:10][CH2:9][NH:8][CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1)[CH3:31] |f:1.2.3|
|
Name
|
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
|
N1CCNCCCNCCNCCC1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
24.2 g
|
Type
|
reactant
|
Smiles
|
ICCC[Si](OCC)(OCC)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
After evaporating the solvent
|
Type
|
CUSTOM
|
Details
|
on a rotary evaporator (still under a nitrogen atmosphere), pentane
|
Type
|
ADDITION
|
Details
|
is added to the residue
|
Type
|
FILTRATION
|
Details
|
the excess cyclam is filtered off
|
Type
|
CUSTOM
|
Details
|
the pentane is evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)O[Si](CCCN1CCNCCCNCCNCCC1)(OCC)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 50.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |